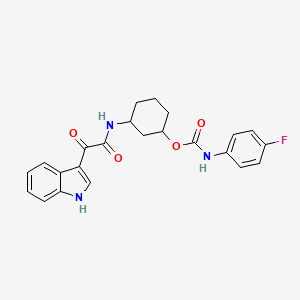

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate

描述

属性

IUPAC Name |

[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4/c24-14-8-10-15(11-9-14)27-23(30)31-17-5-3-4-16(12-17)26-22(29)21(28)19-13-25-20-7-2-1-6-18(19)20/h1-2,6-11,13,16-17,25H,3-5,12H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBNCGYGXZMCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acylation to introduce the oxoacetamido group. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl moiety. Finally, the fluorophenyl carbamate is introduced through a carbamation reaction using 4-fluorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.

化学反应分析

Types of Reactions

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different oxidation states.

Reduction: The oxoacetamido group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Substituted fluorophenyl derivatives.

科学研究应用

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that this compound may have significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast and ovarian cancers .

- Antiviral Properties : Research indicates that derivatives of indole compounds, including this carbamate, demonstrate antiviral activity against several RNA and DNA viruses. The mechanism often involves the disruption of viral replication processes .

- Neuroprotective Effects : The indole moiety is known for its neuroprotective properties, potentially making this compound useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .

Case Studies

Several studies highlight the potential applications of this compound:

In Vitro Studies

A study demonstrated that 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate exhibited nanomolar activity against a range of human cancer cell lines. This suggests broad-spectrum antitumor potential and warrants further investigation into its efficacy and safety profiles .

Structure-Activity Relationship (SAR)

Research into similar indole-containing compounds indicates that modifications at various positions can significantly influence biological activity. For instance, introducing fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding capabilities.

Animal Models

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. These findings support its potential as an anticancer agent and highlight the need for further exploration in clinical settings .

作用机制

The mechanism of action of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized into three groups: (1) indolglyoxamide-carbamates, (2) indolacetamide-carbamates, and (3) cyclohexyl carbamate derivatives. Key differences lie in substituents, linker flexibility, and carbamate modifications:

Key Advantages and Limitations

- However, the absence of in vitro data limits mechanistic insights.

- Fluorine Impact: Fluorination in the target and (S)-9f reduces metabolic degradation compared to non-fluorinated analogs like BG15811 .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。